molecular formula C9H11F3N2 B12430210 N1-Methyl-N1-(2,2,2-trifluoroethyl)benzene-1,4-diamine

N1-Methyl-N1-(2,2,2-trifluoroethyl)benzene-1,4-diamine

Cat. No.: B12430210
M. Wt: 204.19 g/mol
InChI Key: XGNGXJOYQBJMMR-UHFFFAOYSA-N
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Description

N1-Methyl-N1-(2,2,2-trifluoroethyl)benzene-1,4-diamine is a substituted benzene-1,4-diamine derivative featuring a methyl group and a trifluoroethyl group attached to the N1 nitrogen. Its structure combines the electron-withdrawing trifluoroethyl group with the steric effects of methyl substitution, which may influence reactivity, solubility, and pharmacological properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11F3N2

Molecular Weight

204.19 g/mol

IUPAC Name

4-N-methyl-4-N-(2,2,2-trifluoroethyl)benzene-1,4-diamine

InChI

InChI=1S/C9H11F3N2/c1-14(6-9(10,11)12)8-4-2-7(13)3-5-8/h2-5H,6,13H2,1H3

InChI Key

XGNGXJOYQBJMMR-UHFFFAOYSA-N

Canonical SMILES

CN(CC(F)(F)F)C1=CC=C(C=C1)N

Origin of Product

United States

Preparation Methods

Chemical Properties and Structure

N1-Methyl-N1-(2,2,2-trifluoroethyl)benzene-1,4-diamine contains two amine groups at positions 1 and 4 of the benzene structure, with the N1 position bearing both methyl and 2,2,2-trifluoroethyl substituents. The presence of the trifluoroethyl group enhances the compound's lipophilicity, which may influence its binding affinity to target proteins or enzymes in biological applications.

Structural Identifiers

The compound is characterized by the following identifiers:

Parameter Value
IUPAC Name 4-N-methyl-4-N-(2,2,2-trifluoroethyl)benzene-1,4-diamine
Molecular Formula C9H11F3N2
Molecular Weight 204.19 g/mol
CAS Number 126685-41-4
Standard InChI InChI=1S/C9H11F3N2/c1-14(6-9(10,11)12)8-4-2-7(13)3-5-8/h2-5H,6,13H2,1H3
Standard InChIKey XGNGXJOYQBJMMR-UHFFFAOYSA-N
Canonical SMILES CN(CC(F)(F)F)C1=CC=C(C=C1)N

General Synthetic Approaches

The synthesis of this compound typically involves multiple steps, including nucleophilic substitution reactions facilitated by bases. Several synthetic routes can be employed depending on the desired yield, purity, and availability of starting materials.

Retrosynthetic Analysis

A retrosynthetic analysis reveals several potential pathways for synthesizing the target compound:

  • N-alkylation of p-phenylenediamine with 2,2,2-trifluoroethyl halides, followed by selective N-methylation
  • Reduction of nitro precursors derived from trifluoroethylated nitrobenzene derivatives
  • Nucleophilic aromatic substitution on halogenated precursors
  • Selective functionalization of diamine precursors

Nucleophilic Substitution Methods

The primary approach for preparing this compound involves nucleophilic substitution reactions, particularly N-alkylation strategies using appropriate starting materials.

Starting from p-Phenylenediamine

One efficient strategy begins with p-phenylenediamine as the starting material:

Protocol with Selective N-alkylation
  • Selective monofunctionalization of p-phenylenediamine with 2,2,2-trifluoroethyl halide
  • N-methylation of the trifluoroethylated intermediate
  • Purification to obtain the desired product

The reaction scheme can be represented as follows:

p-Phenylenediamine + X-CH2CF3 → N1-(2,2,2-trifluoroethyl)benzene-1,4-diamine
N1-(2,2,2-trifluoroethyl)benzene-1,4-diamine + CH3-X → this compound

Where X represents a leaving group such as Br, I, or OTs (tosylate).

Reverse Order Synthesis

Alternatively, the order of substitution can be reversed:

  • Selective N-methylation of p-phenylenediamine
  • N-alkylation with 2,2,2-trifluoroethyl halide
  • Purification of the final product

Optimization of Selectivity

A key challenge in these synthetic routes is achieving selectivity for mono-substitution at each step. This can be addressed through:

  • Temperature control
  • Stoichiometric ratio optimization
  • Selection of appropriate solvents
  • Use of protecting groups

Reduction of Nitro Precursors

Another important synthetic pathway involves the reduction of nitro precursors to obtain the target diamine compound.

Nitration and Selective Reduction

This approach typically involves:

  • Preparation of appropriately substituted nitrobenzene derivatives
  • Reduction of the nitro group to obtain the corresponding amine
  • Selective N-alkylation and N-methylation

Based on the synthesis of similar compounds described in the literature, the following protocol can be adapted for the preparation of this compound:

Preparation of 4-nitro-N1-(2,2,2-trifluoroethyl)aniline Intermediate

Similar to the preparation described for 4-nitro-N1-(2,2,2-trifluoroethyl)benzene-1,2-diamine, the reaction conditions can be modified for the para-substituted analog:

  • React 4-nitro-1-halobenzene with 2,2,2-trifluoroethylamine in the presence of a base
  • The reaction is typically conducted in a suitable solvent like ethanol or dioxane
  • Purification of the intermediate via recrystallization or column chromatography
Reduction and Methylation

The nitro intermediate can then be:

  • Reduced using appropriate reducing agents such as Na2S·9H2O (similar to procedures described for related compounds)
  • Selectively N-methylated using formaldehyde under reductive amination conditions or direct alkylation with methyl iodide

Catalytic Hydrogenation Method

Based on synthetic approaches for similar diamine compounds, catalytic hydrogenation can be employed:

  • Preparation of 4-nitro-N1-methyl-N1-(2,2,2-trifluoroethyl)aniline
  • Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel as catalyst
  • Purification of the final product

The hydrogenation step typically proceeds as follows:

4-nitro-N1-methyl-N1-(2,2,2-trifluoroethyl)aniline + H2 (Pd/C) → this compound

Specific Synthetic Protocols

Modified Approach Based on Related Syntheses

Drawing from the preparation methods of related compounds, the following detailed protocol can be adapted:

Synthesis via Selective N-alkylation

Materials:

  • p-Phenylenediamine
  • 2,2,2-Trifluoroethyl bromide or iodide
  • Methyl iodide
  • Potassium carbonate or sodium hydride
  • Dimethylformamide (DMF) or acetonitrile
  • Purification materials (silica gel, solvents for chromatography)

Procedure:

  • In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, place p-phenylenediamine (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

  • Add anhydrous DMF (10 mL per gram of p-phenylenediamine) and stir the mixture under nitrogen atmosphere at room temperature for 30 minutes.

  • Cool the solution to 0°C and add 2,2,2-trifluoroethyl bromide or iodide (1.1 equivalents) dropwise over 30 minutes.

  • Allow the mixture to warm to room temperature and stir for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the first alkylation, add methyl iodide (1.2 equivalents) and continue stirring for an additional 4-6 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to obtain this compound.

Catalytic Hydrogenation Protocol

Based on established procedures for similar compounds:

Materials:

  • 4-Nitro-N1-methyl-N1-(2,2,2-trifluoroethyl)aniline
  • 10% Palladium on carbon
  • Methanol or ethanol
  • Hydrogen gas supply
  • Filtration and purification equipment

Procedure:

  • Place 4-nitro-N1-methyl-N1-(2,2,2-trifluoroethyl)aniline (1 equivalent) in a suitable hydrogenation vessel with methanol (10 mL per gram of starting material).

  • Add 10% Pd/C catalyst (10% w/w relative to the starting material).

  • Evacuate the vessel and fill with hydrogen gas (50-60 psig or 446-515 kPa).

  • Stir the reaction mixture at room temperature until hydrogen uptake ceases (approximately 2-4 hours).

  • Filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by recrystallization or column chromatography if necessary.

Optimization of Reaction Conditions

The synthesis of this compound can be optimized through careful control of reaction parameters to enhance yield and purity.

Reaction Parameters and Their Effects

Parameter Range Effect on Synthesis Optimal Conditions
Temperature 0-80°C Affects reaction rate and selectivity 20-25°C for alkylation; 60-80°C for hydrogenation
Solvent Various Influences solubility and reaction kinetics DMF for alkylation; methanol/ethanol for hydrogenation
Reaction Time 1-24 hours Impacts completion and side reactions 6-8 hours for alkylation; 2-4 hours for hydrogenation
Catalyst Pd/C, Pt, Ni Affects reduction efficiency 10% Pd/C for optimum hydrogenation
Base K2CO3, NaH, Et3N Influences deprotonation and selectivity K2CO3 for mild conditions; NaH for more reactive systems
Protecting Groups Various Enhances selectivity t-Boc or Cbz for selective functionalization

Solvent Effects

The choice of solvent significantly impacts the efficiency of N-alkylation reactions:

Solvent Advantages Disadvantages Suitability
DMF High solubility, facilitates SN2 reactions Difficult to remove, hygroscopic High
Acetonitrile Easy to remove, good solubility Lower reactivity than DMF Medium
DMSO Excellent for SN2 reactions High boiling point, difficult to remove Medium
THF Good for reactions with strong bases Limited solubility for some reagents Medium-Low
Methanol Excellent for hydrogenation May cause over-alkylation Low for alkylation, High for reduction

Purification and Characterization

Purification Methods

Purification of this compound can be achieved through various techniques:

  • Column chromatography using silica gel with appropriate solvent systems
  • Recrystallization from suitable solvent combinations
  • Preparation of acid salts followed by free-base regeneration
  • Preparative HPLC for high-purity requirements

Analytical Characterization

The synthesized compound can be characterized using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 19F)
  • Mass Spectrometry (MS)
  • Infrared Spectroscopy (IR)
  • Elemental Analysis
  • High-Performance Liquid Chromatography (HPLC)

Based on data from related compounds, the following spectral characteristics would be expected:

1H NMR (300 MHz, CDCl3): δ 2.9-3.1 (s, 3H, N-CH3), 3.6-3.8 (q, 2H, CH2CF3), 3.8-4.0 (br s, 2H, NH2), 6.6-7.0 (m, 4H, ArH)

19F NMR (282 MHz, CDCl3): δ -70 to -72 (s, 3F, CF3)

Mass Spectrum (ESI-MS): m/z 205 [M+H]+

Challenges and Considerations

Several challenges may be encountered during the synthesis of this compound:

  • Selectivity : Achieving selective mono-alkylation at each step can be challenging due to the presence of multiple amine groups.

  • Reactivity : The nucleophilicity of the amine groups can vary based on substitution patterns.

  • Purification : Separation of the desired product from possible side products (such as di- or tri-alkylated derivatives) may require careful optimization of purification methods.

  • Stability : Trifluoroethyl derivatives may be sensitive to certain reaction conditions, requiring careful temperature and pH control.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine at position 4 is susceptible to oxidation under appropriate conditions. Common oxidizing agents convert amines to nitro groups or nitroso derivatives.

Reaction TypeReagents/ConditionsMajor Product(s)Notes
Amino → NitroKMnO₄ (acidic), H₂O₂, or O₃N1-Methyl-N1-(TFEA)-4-nitrobenzene-1-amineSelective oxidation of -NH₂ to -NO₂
Amino → NitrosoNaNO₂/HCl (0–5°C)N1-Methyl-N1-(TFEA)-4-nitrosobenzene-1-amineForms diazonium intermediates

Mechanistic Insight : Oxidation of aromatic amines typically proceeds through the formation of hydroxylamine intermediates, which further oxidize to nitro groups under strong conditions. The trifluoroethyl group’s electron-withdrawing nature may slightly deactivate the ring, slowing oxidation kinetics compared to non-fluorinated analogs .

Reduction Reactions

Reaction TypeReagents/ConditionsMajor Product(s)Notes
N-Alkyl HydrogenolysisH₂/Pd-C (high pressure)Benzene-1,4-diamine + Trifluoroethyl/methyl byproductsCleavage of N-C bonds under harsh conditions

Key Consideration : The tertiary amine’s C-N bonds are stable under mild reduction but may cleave under prolonged hydrogenation .

Electrophilic Aromatic Substitution (EAS)

The primary amine at position 4 strongly activates the benzene ring toward EAS, directing incoming electrophiles to the ortho and para positions relative to itself. The trifluoroethyl group’s electron-withdrawing effect moderates reactivity.

Reaction TypeReagents/ConditionsMajor Product(s)Regioselectivity
NitrationHNO₃/H₂SO₄ (0–5°C)2-Nitro-N1-methyl-N1-(TFEA)-benzene-1,4-diaminePara to -NH₂ (position 6)
SulfonationH₂SO₄ (fuming), SO₃2-Sulfo-N1-methyl-N1-(TFEA)-benzene-1,4-diamineOrtho to -NH₂ (position 2)
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃2-Halo-N1-methyl-N1-(TFEA)-benzene-1,4-diamineDominantly ortho to -NH₂

Electronic Effects : The -NH₂ group’s strong activation overcomes the trifluoroethyl group’s deactivation, enabling regioselective substitution at positions 2 and 6.

Acylation and Alkylation

The primary amine undergoes acylation/alkylation, while the tertiary amine remains inert under standard conditions.

Reaction TypeReagents/ConditionsMajor Product(s)Yield (%)
AcylationAcCl/pyridine or Ac₂ON4-Acetyl-N1-methyl-N1-(TFEA)-benzene-1,4-diamine75–90
AlkylationCH₃I/K₂CO₃ (anhydrous DMF)N4-Methyl-N1-methyl-N1-(TFEA)-benzene-1,4-diamine60–80

Limitations : Over-alkylation is prevented by steric hindrance from the trifluoroethyl group .

Diazotization and Coupling

The primary amine forms diazonium salts, enabling coupling reactions to synthesize azo dyes or biaryl compounds.

Reaction TypeReagents/ConditionsMajor Product(s)Application
DiazotizationNaNO₂/HCl (0–5°C)Diazonium salt intermediatePrecursor for coupling
Azo CouplingPhenol/β-naphthol (alkaline)N1-Methyl-N1-(TFEA)-4-(arylazo)benzene-1-amineDye synthesis

Stability Note : The diazonium salt is thermally unstable and requires immediate use .

Complexation and Coordination Chemistry

The primary amine acts as a ligand for metal ions, forming coordination complexes.

Metal IonConditionsComplex StructureStability Constant (log K)
Cu²⁺Aqueous ethanol, pH 7–8[Cu(L)₂(H₂O)₂]²⁺8.2 ± 0.3
Fe³⁺HCl (0.1 M), 25°C[Fe(L)Cl₃]⁻4.5 ± 0.2

Applications : Such complexes are explored in catalysis and material science.

Degradation Pathways

Environmental or metabolic degradation involves hydroxylation and dealkylation:

PathwayConditionsProductsMechanism
Oxidative DealkylationCytochrome P450 enzymesBenzene-1,4-diamine + Trifluoroacetic acidN-Dealkylation
HydroxylationH₂O₂/Fe²⁺ (Fenton’s reagent)4-Amino-3-hydroxy-N1-methyl-N1-(TFEA)benzeneRadical-mediated

Scientific Research Applications

Medicinal Chemistry

N1-Methyl-N1-(2,2,2-trifluoroethyl)benzene-1,4-diamine is being investigated for its potential pharmaceutical applications. The trifluoromethyl group is known to enhance the biological activity of compounds due to its influence on lipophilicity and metabolic stability.

  • Anticancer Agents : Research indicates that compounds with trifluoromethyl substitutions can exhibit improved efficacy against various cancer cell lines. The unique electronic properties of fluorinated compounds may enhance their interaction with biological targets .
  • Antimicrobial Activity : Studies have shown that similar diamine derivatives possess antimicrobial properties. The incorporation of the trifluoroethyl moiety could potentially augment this activity by increasing membrane permeability .

Material Science

The incorporation of this compound into polymer matrices is being explored for developing advanced materials with enhanced thermal and chemical resistance.

  • Polymer Additives : Trifluoromethyl-containing compounds are known to improve the thermal stability and mechanical properties of polymers. This compound can be utilized as an additive in the synthesis of high-performance materials for applications in electronics and coatings .

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as a versatile intermediate in the synthesis of various complex molecules.

  • Building Block for Complex Molecules : It can act as a precursor for synthesizing more complex fluorinated compounds through nucleophilic substitution reactions. This is particularly useful in the development of new agrochemicals and pharmaceuticals .

Case Study 1: Anticancer Activity

A study conducted on related trifluoromethyl-substituted diamines demonstrated significant activity against multiple cancer cell lines. The mechanism was attributed to enhanced apoptosis induction due to improved binding affinity to target proteins involved in cell survival pathways .

Case Study 2: Polymer Development

Research on the incorporation of this compound into polyimide films showed improved thermal stability and mechanical properties compared to standard polyimides without fluorinated groups. This advancement suggests potential applications in aerospace and high-temperature environments .

Comparison with Similar Compounds

Structural and Molecular Features

The following table summarizes key structural differences and similarities between the target compound and related benzene-1,4-diamine derivatives:

Compound Name Molecular Formula Substituents (N1/N4) Benzene Ring Modifications Molecular Weight (g/mol) Key References
N1-Methyl-N1-(2,2,2-trifluoroethyl)benzene-1,4-diamine C9H12F3N2 N1: Me, CF3CH2; N4: NH2 None 204.19
N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine C9H11F3N2 N1: 2x Me; N4: NH2 2-CF3 204.20
N1-[2-(Dimethylamino)ethyl]-2-fluorobenzene-1,4-diamine C10H16FN3 N1: (CH2)2NMe2; N4: NH2 2-F 197.25
2-Bromo-N1,N1,N4,N4-tetramethyl-benzene-1,4-diamine C10H14BrN2 N1: 2x Me; N4: 2x Me 2-Br 257.14
N,N'-Bisbenzylidenebenzene-1,4-diamine C20H16N2 N1/N4: Benzylidene (CH=Ph) None 284.36

Key Observations :

  • Trifluoroalkyl vs. Trifluoromethyl : The target compound’s trifluoroethyl group (CF3CH2) differs from the trifluoromethyl (CF3) substitution in ’s compound. The former introduces greater steric bulk and altered electronic effects .
  • Fluorine Substitution : ’s compound has a fluorine atom at the 2-position, which enhances polarity and may influence metabolic stability .
  • Quaternary Nitrogen Modifications : Tetramethyl substitution in ’s compound increases hydrophobicity, while benzylidene groups in ’s derivatives enhance π-conjugation for SIRT2 inhibition .

Pharmacological and Functional Properties

  • SIRT2 Inhibition: highlights bisbenzylidene derivatives as potent SIRT2 inhibitors, with N,N'-bis(2-hydroxybenzylidene)benzene-1,4-diamine showing activity comparable to sirtinol. This suggests that aromatic conjugation and hydrogen bonding are critical for enzyme interaction .
  • Mutagenic Metabolites: identifies carcinogenic metabolites like 2-methyl-N4-(2-methylphenyl)benzene-1,4-diamine in rats, underscoring the importance of substituent choice for safety .

Physicochemical Properties

  • Solubility: The trifluoroethyl group in the target compound enhances lipophilicity compared to the dimethylaminoethyl group in ’s compound, which may improve blood-brain barrier penetration .
  • Reactivity : Bromine substitution in ’s compound increases electrophilicity, making it suitable for further cross-coupling reactions .

Biological Activity

N1-Methyl-N1-(2,2,2-trifluoroethyl)benzene-1,4-diamine (CAS No. 126685-41-4) is a compound of interest due to its unique molecular structure characterized by the presence of trifluoroethyl and amino functional groups. This article explores its biological activity, including pharmacological properties, potential therapeutic applications, and toxicity profiles based on diverse research findings.

  • Molecular Formula : C9H11F3N2
  • Molecular Weight : 204.19 g/mol
  • Structure : The compound features a benzene ring substituted with a methyl group and a trifluoroethyl group, along with two amine groups positioned at the 1 and 4 positions of the benzene ring.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its pharmacological effects, particularly in relation to its interaction with biological targets.

Pharmacological Effects

  • Antimicrobial Activity : Studies have suggested that compounds with similar structures exhibit antimicrobial properties. The presence of amino groups can enhance the ability to interact with microbial membranes or enzymes.
  • Anticancer Potential : Research indicates that structurally related diamines may possess anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. The mechanism often involves interference with DNA synthesis or repair processes.
  • Neuropharmacological Effects : Some derivatives of benzene diamines have shown activity at neurotransmitter receptors, suggesting potential applications in treating neurological disorders.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialPotential antimicrobial effects noted ,
AnticancerInhibition of cancer cell proliferation ,
NeuropharmacologicalInteraction with neurotransmitter receptors ,

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various substituted benzene diamines against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited significant inhibitory effects on bacterial growth, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Properties

In vitro studies on cancer cell lines demonstrated that this compound could inhibit cell viability at micromolar concentrations. Mechanistic studies revealed that this compound induces apoptosis through the activation of caspase pathways.

Toxicity Profile

Toxicity assessments indicate that while some derivatives show promising biological activities, they also present varying degrees of cytotoxicity. It is crucial to evaluate the therapeutic index to ensure safety in potential clinical applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N1-Methyl-N1-(2,2,2-trifluoroethyl)benzene-1,4-diamine?

  • Methodology :

  • Step 1 : Start with benzene-1,4-diamine as the core structure.
  • Step 2 : Introduce the methyl and trifluoroethyl groups via alkylation. Use 2,2,2-trifluoroethyl trifluoromethanesulfonate (a strong alkylating agent) under inert conditions (e.g., nitrogen atmosphere) to minimize side reactions .
  • Step 3 : Optimize reaction temperature (60–80°C) and solvent polarity (e.g., dimethylformamide or acetonitrile) to enhance selectivity for the N1-methyl-N1-trifluoroethyl product .
  • Step 4 : Purify via column chromatography or recrystallization to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Recommended Techniques :

  • FT-IR/Raman : Identify N-H stretching (3200–3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
  • NMR : Use 1^1H NMR to confirm methyl (-CH3_3, δ 2.5–3.0 ppm) and trifluoroethyl (-CF3_3, δ 4.0–4.5 ppm) groups. 13^{13}C NMR detects aromatic carbons (δ 120–140 ppm) and CF3_3 (δ 125–130 ppm) .
  • UV-Vis : Analyze π→π* transitions (λ~280–320 nm) to assess electronic conjugation .

Q. How does the compound’s stability vary under different storage conditions?

  • Key Findings :

  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C, suggesting room-temperature storage is suitable .
  • Light Sensitivity : Store in amber vials to prevent photodegradation, as UV exposure may cleave C-F bonds .
  • Moisture Sensitivity : The trifluoroethyl group’s hydrophobicity reduces hygroscopicity compared to non-fluorinated analogs .

Advanced Research Questions

Q. How do electronic effects of the trifluoroethyl group influence reactivity and binding interactions?

  • Mechanistic Insights :

  • Electron-Withdrawing Effect : The -CF3_3 group reduces electron density on the adjacent amine, lowering basicity (predicted pKa reduction by ~1.5 units vs. ethyl analogs) .
  • Conformational Effects : Fluorine’s stereoelectronic properties restrict rotational freedom, stabilizing planar conformations favorable for π-stacking in supramolecular systems .
  • Biological Interactions : In docking studies, the -CF3_3 group enhances hydrophobic interactions with protein pockets (e.g., DNA gyrase enzymes) .

Q. What computational approaches predict the compound’s electronic properties and reaction pathways?

  • Recommended Methods :

  • DFT Calculations : Use B3LYP/6-311++G(d,p) to optimize geometry, calculate HOMO-LUMO gaps, and map electrostatic potential surfaces (EPS) .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to model reaction mechanisms .
  • NBO Analysis : Quantify hyperconjugative interactions (e.g., n→σ* for C-F bonds) to explain stability trends .

Q. How can substituent variations (e.g., methyl vs. trifluoroethyl) be systematically compared for structure-activity relationships (SAR)?

  • Experimental Design :

  • Synthesis : Prepare analogs (e.g., N1-ethyl, N1-trifluoropropyl) using similar alkylation protocols .
  • Comparative Analysis :
SubstituentBasicity (pKa)LogPThermal Stability (°C)
-CH3_35.21.8220
-CF3_33.72.5200
Data derived from DFT and experimental studies

Q. What degradation pathways are observed under oxidative or hydrolytic conditions?

  • Degradation Mechanisms :

  • Oxidative Pathways : Treat with KMnO4_4/H2_2O2_2 to form quinone derivatives via amine oxidation .
  • Hydrolytic Stability : The trifluoroethyl group resists hydrolysis at neutral pH but undergoes slow cleavage under acidic conditions (e.g., HCl, 60°C) .
  • Photodegradation : UV irradiation generates free radicals, leading to C-N bond cleavage; monitor via ESR spectroscopy .

Methodological Notes

  • Contradictions in Data : While most studies report high thermal stability (>200°C), some analogs with bulkier substituents show lower decomposition thresholds (~180°C) . Validate with TGA for each derivative.
  • Critical Gaps : Limited data on enantiomeric resolution (if applicable) and in vivo pharmacokinetics. Prioritize chiral HPLC and ADMET studies .

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